Cas no 898775-47-8 ((3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone)
![(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone structure](https://ja.kuujia.com/scimg/cas/898775-47-8x500.png)
(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone 化学的及び物理的性質
名前と識別子
-
- (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
- AG-H-65567
- 3-CHLORO-5-FLUORO-4'-PIPERIDIN-1-YLMETHYLBENZOPHENONE
- CTK5G5466
- KB-181742
- 3-chloro-5-fluoro-4'-piperidinomethylbenzophenone
- DTXSID60642708
- AKOS016019776
- 898775-47-8
- 3-chloro-5-fluoro-4'-piperidinomethyl benzophenone
- (3-Chloro-5-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone
- (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
- MFCD03841475
-
- MDL: MFCD03841475
- インチ: InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2
- InChIKey: LSZCQGVMRPYPKP-UHFFFAOYSA-N
- ほほえんだ: C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)Cl
計算された属性
- せいみつぶんしりょう: 331.11400
- どういたいしつりょう: 331.1139201Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
じっけんとくせい
- PSA: 20.31000
- LogP: 4.63390
(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone セキュリティ情報
(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 204293-5g |
3-chloro-5-fluoro-4'-piperidinomethyl benzophenone |
898775-47-8 | 97% | 5g |
£2025.00 | 2022-03-01 | |
A2B Chem LLC | AH90447-2g |
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone |
898775-47-8 | 97% | 2g |
$1169.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658739-2g |
(3-Chloro-5-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone |
898775-47-8 | 98% | 2g |
¥13514.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658739-1g |
(3-Chloro-5-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone |
898775-47-8 | 98% | 1g |
¥6182.00 | 2024-04-26 | |
Crysdot LLC | CD11023469-1g |
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone |
898775-47-8 | 95+% | 1g |
$433 | 2024-07-19 | |
Chemenu | CM528628-1g |
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone |
898775-47-8 | 95% | 1g |
$433 | 2022-08-31 | |
A2B Chem LLC | AH90447-5g |
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone |
898775-47-8 | 97% | 5g |
$2291.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658739-5g |
(3-Chloro-5-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone |
898775-47-8 | 98% | 5g |
¥28948.00 | 2024-04-26 | |
Crysdot LLC | CD11023469-5g |
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone |
898775-47-8 | 95+% | 5g |
$1401 | 2024-07-19 | |
Fluorochem | 204293-1g |
3-chloro-5-fluoro-4'-piperidinomethyl benzophenone |
898775-47-8 | 97% | 1g |
£540.00 | 2022-03-01 |
(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
8. Book reviews
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanoneに関する追加情報
Introduction to (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone (CAS No. 898775-47-8)
The compound (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone, identified by its CAS number 898775-47-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development.
At the core of its molecular structure lies a benzophenone moiety, which is a well-documented scaffold in the design of bioactive compounds. The presence of both chloro and fluoro substituents on the aromatic ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further investigation. Specifically, the chloro group at the 3-position and the fluoro group at the 5-position contribute to its electronic properties and influence its interactions with biological targets.
The other critical component of this compound is the piperidin-1-ylmethyl group attached to one of the phenyl rings. Piperidine derivatives are widely recognized for their role in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. The introduction of this group not only diversifies the compound's pharmacophoric features but also opens up possibilities for exploring new therapeutic pathways.
In recent years, there has been a surge in research focusing on molecules that exhibit dual functionality, capable of interacting with multiple biological targets simultaneously. This approach has been particularly successful in treating complex diseases such as cancer, inflammation, and neurological disorders. The compound (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone fits well within this paradigm, as its structure suggests potential interactions with both nuclear receptors and membrane-bound receptors.
One of the most promising areas of research involving this compound is its potential as an agonist or antagonist for various nuclear receptors. Nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and aryl hydrocarbon receptors (AhR), play crucial roles in regulating gene expression and metabolic processes. Modulating these receptors has been shown to have therapeutic benefits in conditions like diabetes, obesity, and autoimmune diseases. Preliminary studies indicate that (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone may interact with these receptors, offering a novel mechanism for intervention.
Beyond nuclear receptors, this compound also shows promise in targeting membrane-bound receptors involved in pain signaling and neurodegenerative diseases. The piperidin-1-ylmethyl group is particularly noteworthy here, as it can serve as a linker to enhance binding affinity and selectivity. This feature makes it an excellent candidate for designing molecules that can modulate neurotransmitter activity without causing off-target effects.
The synthesis of (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include functional group transformations such as chlorination, fluorination, and alkylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system efficiently. These methods not only improve the synthetic route but also enhance scalability for future industrial applications.
In terms of pharmacokinetic properties, preliminary data suggest that this compound exhibits good solubility in both aqueous and organic solvents, which is crucial for formulation development. Additionally, its metabolic stability indicates that it may have a prolonged half-life in vivo, allowing for once-daily dosing regimens if further validated through clinical studies. These attributes make it an attractive candidate for further development into a therapeutic agent.
The potential applications of (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone extend beyond traditional pharmaceutical uses. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules with tailored biological activities. This versatility underscores its importance not only as a potential drug itself but also as a building block for future discoveries.
As research continues to evolve, new methodologies for drug discovery are being developed to accelerate the identification of lead compounds. Computational chemistry and high-throughput screening technologies are playing increasingly significant roles in this process. The compound's structural features make it an ideal candidate for virtual screening against large databases of biological targets, potentially identifying new therapeutic applications that were previously unexplored.
In conclusion, the compound (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone (CAS No. 898775-47-8) represents a promising entity in pharmaceutical chemistry with diverse applications ranging from modulating nuclear receptors to targeting membrane-bound receptors. Its unique structural attributes, coupled with favorable pharmacokinetic properties, make it an excellent candidate for further investigation and development into novel therapeutic agents.
898775-47-8 ((3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone) 関連製品
- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)
- 667437-25-4(5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde)
- 1261945-09-8(4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine)
- 324009-04-3(Ethyl 2-{4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylsulfanyl}propanoate)
- 2680669-62-7(tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate)
- 2361826-56-2(N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)
- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
